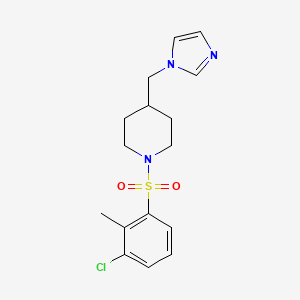

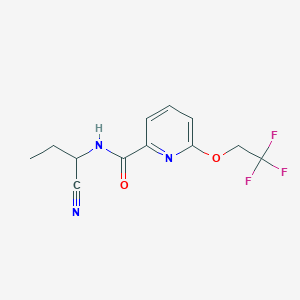

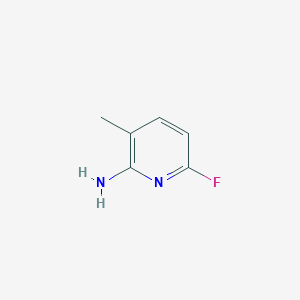

![molecular formula C11H9F2NO3S B2539902 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid CAS No. 301313-36-0](/img/structure/B2539902.png)

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid (DFMSA) is an organic compound with a wide range of applications in scientific research. It is a potent inhibitor of fatty acid amide hydrolase (FAAH) and is used to study the role of endocannabinoid signaling in physiological and biochemical processes. DFMSA has also been used to study the effects of FAAH inhibition on the pharmacokinetics of drugs, as well as to study the effects of FAAH inhibition on behavior and cognition.

Aplicaciones Científicas De Investigación

Dye Synthesis

This compound can be used in the synthesis of heteropolyfunctional reactive dyes . These dyes are synthesized by coupling tetrazotized 4,4’-methylene bis(2-carboxy aniline) with various 4-(ethylsulfurate sulfonyl)anilino cyanurated coupling components . The synthesized dyes are applied on wool, silk, and cotton fibers .

Textile Industry

The compound has potential applications in the textile industry . Reactive dyes, which can be synthesized using this compound, are known for their bright colors and very good to excellent light and wash fastnesses . They are commonly used in dyeing of cellulosic fibers like cotton .

Difluoromethylation Processes

The compound can be used in difluoromethylation processes . These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Biomedical Research

The compound has been extensively studied for its potential applications in various biomedical and clinical fields. It can be used in the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Pharmaceutical Relevance

The advances in difluoromethylation processes using this compound have streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry .

Chemical Research

The compound is used in chemical research, particularly in the study of difluoromethylation reagents . These reagents have been beneficial in the field of research that involves X–CF2H bond formation .

Propiedades

IUPAC Name |

4-[4-(difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3S/c12-11(13)18-8-3-1-7(2-4-8)14-9(15)5-6-10(16)17/h1-6,11H,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTWYFFPMVLPAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

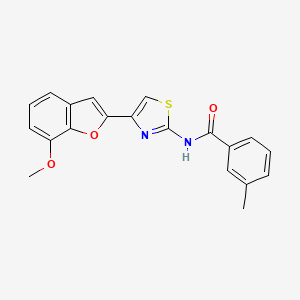

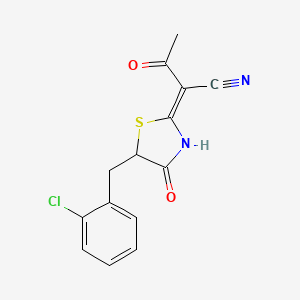

![3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B2539825.png)

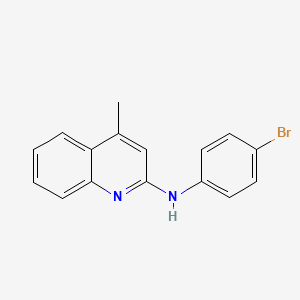

![1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2539835.png)

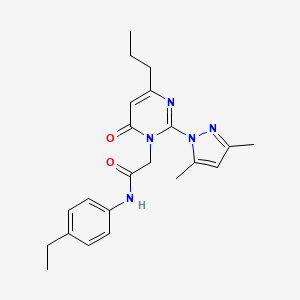

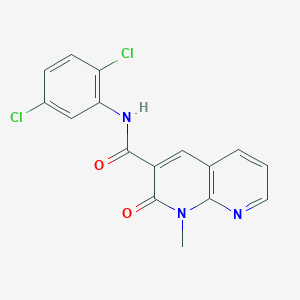

![N-(2,6-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2539837.png)

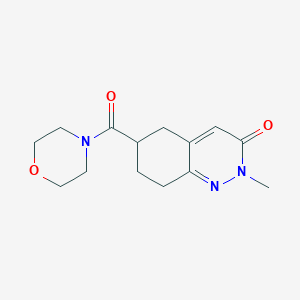

![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2539838.png)

![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B2539842.png)